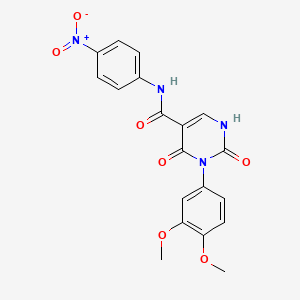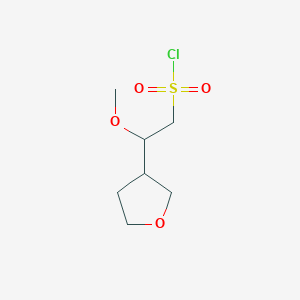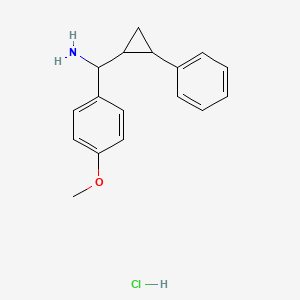
1-methyl-4-(prop-2-en-1-yl)-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-4-(prop-2-en-1-yl)-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as GSK-3β inhibitor and has been found to exhibit significant biological activity.
Applications De Recherche Scientifique
Synthesis of Derivatives
1-Methyl-4-(prop-2-en-1-yl)-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is involved in the synthesis of various derivatives, which include 5-arylazothiazoles, pyridines, and thieno[2,3-b]pyridines derivatives containing a 1,2,3-triazole moiety (Abdelhamid et al., 2012). These derivatives are synthesized through reactions with hydrazonoyl halides and active methylene compounds, showcasing the compound's versatility in organic synthesis.
Catalytic Applications
The compound plays a role in catalytic applications, specifically in palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions. It's used in the synthesis of tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives (Bacchi et al., 2005). This highlights its utility in the generation of complex heterocyclic structures.
Structural Studies
Studies on molecular and crystal structure of related triazole derivatives provide insights into the geometric and electronic properties of these compounds. Such studies are essential for understanding their reactivity and potential applications in materials science and pharmaceuticals (Dolzhenko et al., 2011).
Antimicrobial and Antioxidant Activities
Derivatives of this compound have been explored for their antimicrobial and antioxidant properties. This includes studies on pyridyl substituted thiazolyl triazole derivatives for their potential in combating human pathogenic microorganisms and oxidative stress (Tay et al., 2022).
Luminescent and Magnetic Properties
Research into iron(II) and zinc(II) coordination frameworks utilizing derivatives of this compound reveals their luminescent and magnetic properties. These properties are crucial for applications in materials science, particularly in the development of sensors and electronic devices (Zhai et al., 2016).
Pharmacological Applications
Derivatives of this compound have been synthesized and evaluated for their pharmacological potential, including antimicrobial and antitubercular activities. This research is significant for developing new therapeutic agents (Dave et al., 2007).
Propriétés
IUPAC Name |
2-methyl-4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-3-7-15-10(13-14(2)11(15)16)9-5-4-6-12-8-9/h3-6,8H,1,7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSANTMIIOPXDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2=CN=CC=C2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2941329.png)
![3-amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide hydrochloride](/img/structure/B2941331.png)

![2-[Methyl(7H-purin-6-yl)amino]-1-(4-prop-2-ynylpiperazin-1-yl)ethanone](/img/structure/B2941335.png)
![N-(3-chloro-4-methylphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2941336.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2941341.png)
![3-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2941342.png)


![N-[(4-chlorophenyl)carbonyl]methionine](/img/structure/B2941345.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)
![3-methyl-6-phenyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2941349.png)